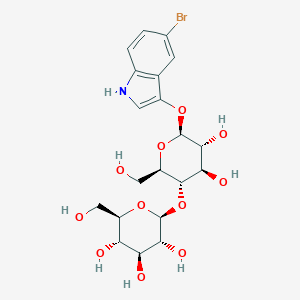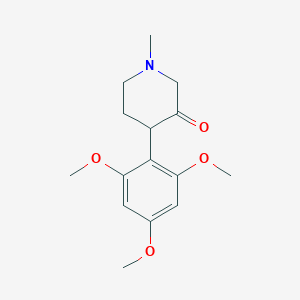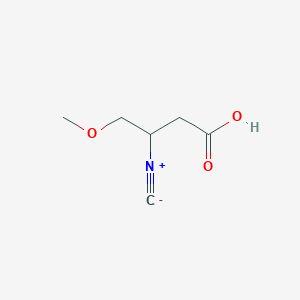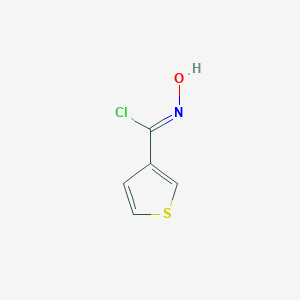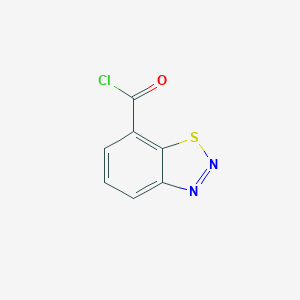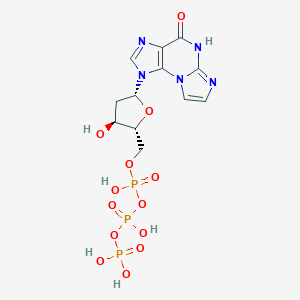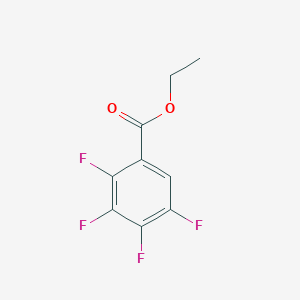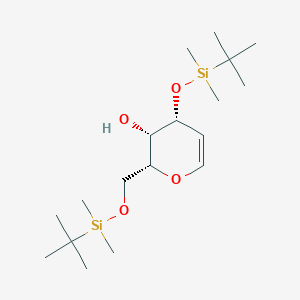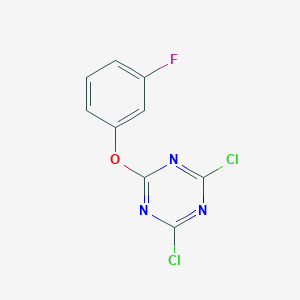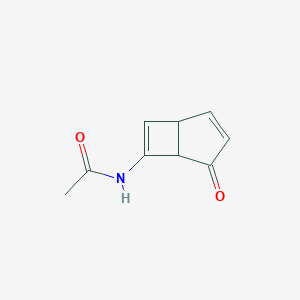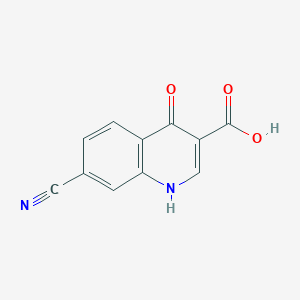
5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TA-02, and it is a small molecule that has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. The compound has also been found to activate certain signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell growth and induce cell death in cancer cells, and improve glucose metabolism in diabetic animals. The compound has also been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine in lab experiments include its low toxicity and its ability to target specific enzymes and signaling pathways. However, the compound has some limitations, including its low solubility in water and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine. One possible direction is to study the compound's potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate the compound's potential use as a drug for the treatment of cancer and diabetes. Additionally, further studies are needed to understand the compound's mechanism of action and to improve its bioavailability in vivo.
Synthesemethoden
The synthesis method of 5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine is a complex chemical process that involves several steps. The compound is synthesized by reacting pentadecylphenol with 2,4,6-trichloro-1,3,5-triazine, followed by the addition of ethylenediamine and hydrazine hydrate. The final product is obtained after several purification steps.
Wissenschaftliche Forschungsanwendungen
5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
111253-96-4 |
|---|---|
Produktname |
5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine |
Molekularformel |
C25H38Cl3N3O2 |
Molekulargewicht |
518.9 g/mol |
IUPAC-Name |
5-[1-(2,4,6-trichloro-3-pentadecylphenoxy)ethyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C25H38Cl3N3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20(26)17-21(27)23(22(19)28)32-18(2)24-30-31-25(29)33-24/h17-18H,3-16H2,1-2H3,(H2,29,31) |
InChI-Schlüssel |
GTLCKCDDCTXZLB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C2=NN=C(O2)N)Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C2=NN=C(O2)N)Cl |
Synonyme |
1,3,4-Oxadiazol-2-amine, 5-(1-(2,4,6-trichloro-3-pentadecylphenoxy)eth yl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



